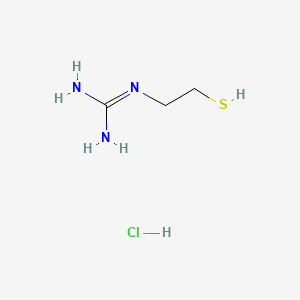

2-(2-sulfanylethyl)guanidine;hydrochloride

Description

Evolution and Significance of Guanidine (B92328) Scaffolds in Molecular Design and Bioorganic Chemistry

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a fundamental functional group in chemistry. wwu.edu Upon protonation, it forms the guanidinium (B1211019) cation, a structure of remarkable stability due to the delocalization of its positive charge across the three nitrogen atoms through resonance. ineosopen.org This delocalization results in guanidine being one of the strongest organic bases, with a pKb comparable to that of sodium hydroxide. ineosopen.org

Historically, the significance of the guanidine scaffold is deeply rooted in nature. It is famously present in the side chain of the amino acid arginine, where the guanidinium group plays a pivotal role in protein structure and function through electrostatic interactions and bidentate hydrogen bonding with oxoanions like carboxylates and phosphates. mit.edupcc.eu This natural precedent has inspired chemists to incorporate guanidine moieties into a vast array of synthetic molecules.

In molecular design, the guanidinium group is a privileged scaffold for several reasons:

Strong Basicity and Catalysis: Guanidine and its derivatives are widely used as strong, non-nucleophilic bases in organic synthesis. Chiral guanidine derivatives have also emerged as effective catalysts in asymmetric synthesis, leveraging their ability to form hydrogen bonds with substrates. ineosopen.org

Supramolecular Recognition: The planar geometry and multiple hydrogen bond donors of the guanidinium ion make it an exceptional recognition motif for anions, particularly oxoanions. This property is exploited in the design of synthetic receptors for biologically important molecules. mit.edu

Bioisostere for Arginine: In bioorganic chemistry and medicinal chemistry, guanidine groups are often used to mimic the function of arginine residues in peptides and peptidomimetics. ineosopen.org This allows for the design of molecules that can interact with biological targets like enzymes and receptors. nih.govnih.gov

Molecular Transporters: The high density of guanidinium groups on the surface of certain peptides, known as cell-penetrating peptides (CPPs), facilitates their translocation across cellular membranes. This has led to the development of guanidine-rich synthetic transporters for drug delivery. mit.edu

The evolution from a simple organic base to a sophisticated tool in catalysis, molecular recognition, and drug delivery underscores the enduring significance of the guanidine scaffold in modern chemistry. nih.gov

The Integral Role of Organosulfur Moieties in Advanced Chemical Systems and Biological Probes

Organosulfur compounds, particularly those containing the sulfhydryl or thiol group (-SH), are integral to chemistry and biology. The thiol group's distinct chemical properties, such as its acidity, nucleophilicity, and ability to undergo redox reactions, make it a highly versatile functional handle.

In biological systems, the thiol group of the amino acid cysteine is crucial for protein structure, forming stabilizing disulfide bonds through oxidation. It is also a key component of the active sites of many enzymes where it acts as a potent nucleophile. Furthermore, small-molecule thiols like glutathione (B108866) are central to maintaining cellular redox homeostasis.

In advanced chemical systems, organosulfur moieties play several key roles:

Nucleophilic Reactivity: Thiols are excellent nucleophiles and readily participate in a variety of chemical transformations, including nucleophilic substitution and addition reactions. youtube.com This reactivity is harnessed in "click" chemistry, such as the thiol-ene reaction, for the efficient construction of complex molecules and materials. ineosopen.org

Surface Chemistry: The strong affinity of sulfur for noble metals, particularly gold, makes thiol-containing molecules essential for the formation of self-assembled monolayers (SAMs). This provides a powerful method for modifying surfaces to control their wetting, adhesion, and biocompatibility.

Biological Probes: The unique reactivity of thiols allows for the design of chemical probes to detect and quantify biologically relevant species. For instance, the nucleophilicity of thiols is exploited in probes for detecting reactive oxygen and nitrogen species.

Precursors to Volatile Sulfur Compounds: Some organosulfur compounds are precursors to volatile sulfur compounds like methyl mercaptan, which are significant in fields ranging from food science to oral health research. nih.gov

The incorporation of organosulfur moieties into molecular design provides a robust toolkit for creating functional molecules for applications in materials science, catalysis, and chemical biology.

Conceptual Framework for Investigating 2-(2-Sulfanylethyl)guanidine;hydrochloride as a Multifunctional Chemical Entity

The compound this compound, also known as guanidinoethyl mercaptan hydrochloride, represents a prototypical guanidine-sulfur hybrid. Its structure consists of a short ethyl linker connecting a terminal guanidine group and a terminal thiol group. This bifunctional architecture suggests a conceptual framework for its investigation as a versatile chemical tool, where the properties of each functional group can be exploited independently or in concert.

Structural Features and Potential Properties:

| Feature | Chemical Group | Associated Properties & Research Potential |

| Cationic Head | Guanidinium Group | - High basicity and persistent positive charge at physiological pH. - Strong hydrogen bonding capability for recognizing and binding to anionic species (e.g., phosphates, carboxylates). - Potential for facilitating membrane translocation, similar to arginine-rich peptides. |

| Reactive Tail | Thiol (Sulfhydryl) Group | - Potent nucleophile for covalent modification and bioconjugation reactions (e.g., Michael addition, thiol-ene reaction). - Redox activity; can be oxidized to form disulfide bonds, enabling reversible linkages. - High affinity for gold and other metal surfaces for self-assembly and surface functionalization. |

| Linker | Ethyl Bridge | - Provides flexibility and spatial separation between the two functional groups, allowing them to act independently. |

Potential Research Applications:

Bioconjugation and Labeling: The thiol group can be used to covalently attach the molecule to biomolecules (peptides, proteins) or synthetic polymers, thereby introducing a cationic guanidinium label for detection, purification, or to enhance cellular uptake.

Anion Sensing: The guanidinium group's affinity for anions could be combined with the thiol's ability to anchor to a sensor surface (e.g., a gold electrode or nanoparticle). Binding of a target anion could then be transduced into a measurable optical or electrochemical signal.

Redox-Responsive Systems: The thiol-disulfide equilibrium could be used to create redox-responsive systems. For example, molecules of 2-(2-sulfanylethyl)guanidine could be dimerized through a disulfide bond. Cleavage of this bond in a reducing environment would release two molecules with active thiol and guanidinium groups, potentially triggering a specific downstream event.

Modification of Material Surfaces: The thiol group could be used to graft a layer of the compound onto a gold surface, creating a surface rich in guanidinium groups. Such a surface could be investigated for its ability to interact with biological systems, for example, by promoting or resisting cell adhesion, or for its potential in antimicrobial applications.

The investigation of this compound provides a valuable model for understanding how the interplay between a strongly basic, cationic group and a nucleophilic, redox-active group can be harnessed for the rational design of new functional molecules.

Structure

3D Structure of Parent

Properties

CAS No. |

19767-44-3 |

|---|---|

Molecular Formula |

C3H10ClN3S |

Molecular Weight |

155.65 g/mol |

IUPAC Name |

2-(2-sulfanylethyl)guanidine;hydrochloride |

InChI |

InChI=1S/C3H9N3S.ClH/c4-3(5)6-1-2-7;/h7H,1-2H2,(H4,4,5,6);1H |

InChI Key |

QDGRANVCLYGLDL-UHFFFAOYSA-N |

Canonical SMILES |

C(CS)N=C(N)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Sulfanylethyl Guanidine;hydrochloride and Analogous Structures

Strategies for Carbon-Sulfur and Carbon-Nitrogen Bond Formation in Sulfanylguanidine Synthesis

The construction of the sulfanylguanidine framework hinges on the effective coupling of a sulfur-containing fragment with a guanidine (B92328) or guanidine precursor. The primary challenge lies in the chemoselectivity of the reactions, given the nucleophilic nature of both the thiol and amino groups.

The most direct route to 2-(2-sulfanylethyl)guanidine involves the guanidylation of a bifunctional precursor that already contains the thiol (or a protected thiol) and an amino group. Cysteamine (B1669678) (2-aminoethanethiol) is the ideal starting material for this transformation. Direct guanidinylation involves treating the primary amine with a guanidinylating agent. The choice of agent is critical to avoid side reactions with the thiol group and to manage the high basicity of the resulting guanidine product. nih.gov

Efficient guanidinylation methods are of significant interest to synthetic chemists due to the prevalence of the guanidine group in natural products and pharmaceuticals. nih.gov The synthesis often requires a carefully selected protecting group strategy to ensure that the highly nucleophilic and basic guanidine moiety does not interfere with subsequent reaction steps. nih.gov In the context of thiol-containing precursors, the reaction must be selective for the amino group, leaving the sulfanyl (B85325) group intact.

The biosynthesis of thiol precursors in nature, such as in grapevines, involves the conjugation of compounds like glutathione (B108866) to form S-conjugates, which highlights the reactivity of thiols in complex chemical environments. nih.gov Synthetic strategies often mimic these principles by using protected thiols that are deprotected in a final step.

A cornerstone of guanidine synthesis is the use of S-methylisothiourea and its derivatives as robust guanidinylating agents. organic-chemistry.org These reagents react with primary and secondary amines to form guanidines, releasing methyl mercaptan as a byproduct. The reaction is typically performed using a salt of S-methylisothiourea, such as the hydrochloride or sulfate (B86663), to manage the reagent's stability and reactivity. google.com For the synthesis of 2-(2-sulfanylethyl)guanidine, cysteamine would be reacted directly with S-methylisothiourea hydrochloride.

Thiourea (B124793) serves as a versatile precursor for guanidine synthesis. rsc.org It can be activated with various reagents, such as metal salts (historically HgCl2, now often replaced with greener alternatives like cyanuric chloride) or Mukaiyama's reagent, to form a carbodiimide (B86325) intermediate in situ. organic-chemistry.orgrsc.org This reactive intermediate is then readily attacked by an amine to yield the desired guanidine. This approach offers flexibility, as various substituted thioureas can be employed to generate a diverse range of guanidine products.

| Reagent/Precursor | Typical Reaction Conditions | Advantages |

| S-Methylisothiourea HCl | Reaction with amine in a suitable solvent (e.g., water, ethanol) with heating. | Commercially available, direct conversion, good yields. google.com |

| Thiourea + Activator | Two-step, one-pot process: activation followed by addition of amine. | Avoids handling toxic reagents like cyanogen (B1215507) bromide; versatile. rsc.org |

| N,N'-di-Boc-thiourea | Activation with an agent like cyanuric chloride, followed by amine addition and deprotection. | Provides protected guanidine, useful in multi-step synthesis. organic-chemistry.org |

This table provides an overview of common reagents and their applications in guanidine synthesis.

Transition metal catalysis has emerged as a powerful tool for forming C-N and C-S bonds, offering pathways to complex guanidine-sulfur hybrids that are inaccessible through traditional methods. nih.govnih.gov These reactions often proceed under mild conditions with high functional group tolerance.

Palladium-catalyzed reactions are widely used for C-N bond formation. For instance, a Pd(0)-catalyzed carbonylative coupling of cyanamide (B42294) and aryl halides can produce an N-cyanobenzamide intermediate, which upon amination yields N-acylguanidines. organic-chemistry.org Furthermore, Pd-catalyzed cascade reactions involving azides, isonitriles, and amines provide an efficient route to functionalized guanidines. organic-chemistry.org

Copper-catalyzed reactions have also proven effective. An operationally simple, three-component synthesis of N-aryl guanidines has been developed using cyanamides, arylboronic acids, and amines, catalyzed by CuCl₂·2H₂O under an oxygen atmosphere. organic-chemistry.org

Silver-catalyzed reactions are particularly noteworthy for the synthesis of cyclic guanidines via intramolecular hydroamination of N-allylguanidines. organic-chemistry.org Optimization studies identified silver nitrate (B79036) (AgNO₃) as an effective catalyst, providing excellent yields for the construction of monocyclic and bicyclic guanidine products. organic-chemistry.org While focused on cyclic structures, these findings highlight the potential of silver catalysis for C-N bond formation in guanidine systems.

| Metal Catalyst System | Reaction Type | Bond Formed | Key Features |

| Palladium(0) | Carbonylative coupling / Cascade reaction | C-N | Forms N-acyl or N-sulfonyl guanidines. organic-chemistry.org |

| Copper(II) Chloride | Three-component coupling | C-N | Efficient synthesis of trisubstituted N-aryl guanidines. organic-chemistry.org |

| Silver(I) Nitrate | Intramolecular hydroamination | C-N | High yields for cyclic guanidine synthesis. organic-chemistry.org |

This table summarizes selected metal-catalyzed reactions for the synthesis of guanidine derivatives.

Development of Novel Catalytic Approaches for 2-(2-Sulfanylethyl)guanidine;hydrochloride Derivatives

Recent advancements have focused on developing more efficient and environmentally benign catalytic systems, including organocatalysis and multicomponent reactions, to streamline the synthesis of guanidines and their derivatives.

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a metal-free alternative for guanidine synthesis. Chiral guanidines themselves have emerged as powerful organocatalysts due to their strong basicity and ability to act as hydrogen-bond donors. rsc.orgrsc.org This has spurred interest in the catalytic synthesis of the guanidine moiety itself.

The synthesis of guanidines can be catalyzed by Brønsted acids or bases. For example, scandium(III) triflate has been shown to be an efficient catalyst for the guanylation of various amines with cyanamide under mild conditions in water, which is particularly useful for water-soluble substrates. organic-chemistry.org Similarly, simple lanthanide amides and ytterbium triflate catalyze the addition of amines to carbodiimides, providing access to N,N',N''-trisubstituted guanidines. organic-chemistry.org These methods avoid pre-activated guanidinylating reagents and often proceed under mild, environmentally friendly conditions.

Structurally diverse guanidine catalysts, including bicyclic, monocyclic, and acyclic types, have been developed to achieve high efficiency and stereoselectivity in numerous organic transformations. rsc.org

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all the starting materials. tubitak.gov.tr MCRs are prized for their operational simplicity, high atom economy, and ability to rapidly generate libraries of structurally diverse compounds. researchgate.net

Guanidine and its salts can serve as key reagents in MCRs, often leading to the formation of guanidine-containing heterocycles. tubitak.gov.tr A well-known example is the Biginelli reaction , a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea. acs.org By replacing urea with guanidine, this reaction provides a direct route to substituted dihydropyrimidines containing an embedded guanidine functionality. acs.org This strategy has been used to synthesize a wide range of guanidine-containing heterocycles. acs.org

Another approach involves a one-pot, three-component synthesis of trisubstituted N-aryl guanidines from cyanamides, arylboronic acids, and amines, showcasing the power of MCRs to construct complex acyclic guanidines. organic-chemistry.org These strategies provide a powerful tool for creating derivatives of 2-(2-sulfanylethyl)guanidine by incorporating diverse building blocks in a single, efficient step. nih.gov

Enantioselective and Stereocontrolled Synthetic Pathways for Chiral Sulfanylguanidines

The synthesis of chiral sulfanylguanidines where the chirality is not inherent to the guanidine core itself, but rather on its substituents, requires strategic approaches to introduce and maintain stereochemical integrity throughout the synthetic sequence. This is particularly relevant for creating analogues of 2-(2-sulfanylethyl)guanidine with stereocenters on the ethyl backbone.

Asymmetric Guanidylation and Formation of Stereogenic Centers

Asymmetric guanidinylation involves the introduction of a guanidine moiety onto a substrate in a stereoselective manner, thereby creating a new stereocenter. While the direct asymmetric guanidinylation of a prochiral thiol remains a challenging transformation, a more common and practical approach involves the guanidinylation of a chiral precursor that already contains the desired stereocenter(s).

One notable example involves the synthesis of β-thiolated arginine from a β-thiolated ornithine derivative. nih.gov In this multi-step process, the stereocenter is established prior to the guanidinylation step. The synthesis begins with a photoredox-catalyzed asymmetric Giese reaction to construct the chiral β-thiolated amino acid scaffold. nih.gov The subsequent guanidinylation of the chiral ornithine derivative proceeds with a standard guanidinylating agent, effectively converting the primary amine to a guanidine without disturbing the existing stereocenter. nih.gov This strategy highlights a common pathway where the formation of the stereogenic center and the guanidinylation are separate, sequential steps.

The development of chiral guanidinylating reagents that can directly induce stereoselectivity upon reaction with a prochiral substrate is an ongoing area of research. Such reagents would need to possess a chiral scaffold that can effectively differentiate between two enantiotopic faces of the substrate during the guanidine transfer.

Chiral Auxiliary and Organocatalyst Design for Sulfanylguanidine Enantiomers

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. nih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate, directs the stereoselectivity of a subsequent reaction, and is then removed. nih.gov For the synthesis of chiral sulfanylguanidines, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective formation of a key bond, for instance, in the carbon backbone of a 2-aminoethylthiol derivative.

Sulfur-containing chiral auxiliaries, often derived from amino acids, have demonstrated significant utility in various asymmetric transformations, including Michael additions and aldol (B89426) reactions. nih.gov These auxiliaries could, in principle, be employed in the synthesis of chiral precursors to sulfanylguanidines. For example, a chiral thiazolidinethione auxiliary could be used to control the stereoselective alkylation or addition to an α,β-unsaturated system, thereby establishing the stereochemistry of the carbon backbone before the introduction of the guanidine group. nih.gov

Table 1: Examples of Chiral Auxiliaries and Their Potential Application in Sulfanylguanidine Synthesis

| Chiral Auxiliary Class | Potential Application in Sulfanylguanidine Synthesis | Key Stereocontrolling Step | Reference |

| Oxazolidinones | Synthesis of chiral β-amino alcohols as precursors to chiral β-amino thiols. | Diastereoselective alkylation or aldol reaction. | |

| Thiazolidinethiones | Directing stereoselective reactions to form chiral sulfur-containing building blocks. | Asymmetric Michael additions or aldol reactions. | nih.gov |

| Camphorsultams | Control of stereochemistry in various carbon-carbon bond-forming reactions. | Asymmetric alkylations, aldol, or Diels-Alder reactions. | nih.gov |

| Pseudoephedrine | Synthesis of chiral carboxylic acids and alcohols. | Diastereoselective alkylation of enolates. | nih.gov |

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, utilizing small organic molecules to catalyze enantioselective transformations. rsc.orgresearchgate.net Chiral guanidines themselves are a prominent class of organocatalysts, valued for their strong basicity and ability to form hydrogen bonds. rsc.orgresearchgate.net However, in the context of synthesizing chiral sulfanylguanidines, the focus shifts to using other types of organocatalysts to create the chiral framework upon which the guanidine moiety is later installed.

The design of organocatalysts for such purposes often revolves around creating a well-defined chiral environment that can activate and orient the substrates for a highly stereoselective reaction. For instance, chiral Brønsted acids, such as phosphoric acids, or bifunctional catalysts combining a hydrogen-bond donor and a Lewis base, could be envisioned for the enantioselective synthesis of precursors to chiral 2-aminoethylthiols. nih.gov

The development of bifunctional organocatalysts that incorporate both a catalytic moiety and a directing group is a promising avenue. For example, a catalyst could be designed to bind to the thiol group of a substrate while a chiral amine or thiourea component directs an enantioselective transformation at another part of the molecule. While specific organocatalysts designed explicitly for the asymmetric synthesis of sulfanylguanidines are not yet widely reported, the principles of organocatalyst design offer a clear roadmap for future research in this area.

Mechanistic Investigations of 2 2 Sulfanylethyl Guanidine;hydrochloride Interactions at the Molecular Level

Analysis of Molecular Interactions with Biological Macromolecules

2-(2-Sulfanylethyl)guanidine;hydrochloride is a potent chaotropic agent capable of disrupting the non-covalent interactions that stabilize the three-dimensional structures of biological macromolecules like proteins and nucleic acids. Its primary mode of action involves altering the structure of water, interfering with intramolecular forces, and directly interacting with macromolecular components. The guanidinium (B1211019) group, protonated at physiological pH, is the key functional moiety responsible for these effects. It effectively denatures proteins and inactivates enzymes, which makes it a critical component in applications such as the isolation of nucleic acids, where the degradation of RNA by ribonucleases must be prevented.

Chaotropic Effects and Protein Conformational Studies

As a chaotropic agent, this compound disrupts the hydrogen-bonding network of water. This disruption weakens the hydrophobic effect, a primary driving force in protein folding, by making it more energetically favorable for nonpolar amino acid side chains to be exposed to the solvent. This leads to the denaturation of proteins, where they lose their native secondary and tertiary structures and adopt a random coil conformation. Highly concentrated solutions (e.g., 6 M) are typically required to achieve complete denaturation of most globular proteins.

Unfolding and Refolding Pathways of Globular and Intrinsically Disordered Proteins

The interaction of this compound with proteins is concentration-dependent and can paradoxically facilitate both unfolding and refolding.

Globular Proteins: At high concentrations (>3 M), it acts as a powerful denaturant, causing the cooperative unfolding of structured proteins. However, at low concentrations, it can have a stabilizing effect or induce refolding of proteins that have been unfolded by other means, such as acid. For instance, low concentrations of the denaturant can refold acid-unfolded apomyoglobin and cytochrome c, stabilizing them in a "molten globule" state—a compact, partially folded intermediate with significant secondary structure but disordered tertiary structure. Further increases in concentration then lead to the unfolding of this molten globule state. The refolding process from a denatured state is often complex, with studies on ribonuclease A showing that the unfolded state consists of both fast- and slow-refolding species. This dual role makes the compound a valuable tool for in vitro protein folding studies, allowing researchers to solubilize proteins from inclusion bodies and refold them into their native, functional state.

Intrinsically Disordered Proteins (IDPs): IDPs lack a stable tertiary structure under physiological conditions and exist as conformational ensembles. Their flexible nature makes them particularly sensitive to their chemical environment. While extensive research on the specific effects of this compound on IDP ensembles is ongoing, studies on model unstructured peptides show that the guanidinium ion can alter their conformational preferences, highlighting its potential to modulate the structural and functional landscape of IDPs.

Table 1: Concentration-Dependent Effects of Guanidinium on Protein Conformation

| Concentration Range | Observed Effect on Globular Proteins | Protein Examples |

| Low (< 1 M) | Can induce refolding of acid-unfolded proteins, stabilizing a molten globule state. May also cause aggregation of partially folded states. In some cases, can increase enzyme activity. | Apomyoglobin, Cytochrome c |

| Moderate (1-3 M) | Progressive loss of secondary and tertiary structure; partial unfolding. | CooA Transcription Factor |

| High (> 4 M) | Complete cooperative unfolding to a random coil state. | Most globular proteins |

Disruption of Hydrogen Bonding and Hydrophobic Interactions

The molecular mechanism of denaturation involves the disruption of the fine balance of forces that maintain a protein's native state.

Hydrogen Bonding: this compound is widely considered to disrupt the intramolecular hydrogen bonds that stabilize secondary structures like alpha-helices and beta-sheets. The precise mechanism is a subject of ongoing research. Some models propose that the guanidinium ion directly competes for hydrogen bonds with peptide backbone groups. However, other studies suggest that guanidinium does not effectively form hydrogen bonds with the peptide group and that its primary denaturing action is different from that of urea (B33335). More recent computational and crystallographic analyses have identified extensive hydrogen-bonding networks between guanidinium ions and amino acid residues, particularly the backbone amides and the side chains of acidic residues like aspartate and glutamate (B1630785).

Hydrophobic Interactions: The compound effectively weakens hydrophobic interactions by increasing the solubility of nonpolar amino acid side chains in water. This solubilization reduces the thermodynamic penalty of exposing hydrophobic residues from the protein's core to the solvent, thereby promoting unfolding. Molecular dynamics simulations suggest that the planar guanidinium ion can engage in stacking interactions with aromatic and other planar side chains (e.g., tryptophan, arginine), further contributing to denaturation. The ionic nature of the compound can also mask electrostatic interactions within proteins, which is a key difference compared to non-ionic denaturants like urea.

Dissociation of Protein Complexes and Aggregates

The ability of this compound to disrupt non-covalent interactions extends to the interfaces between protein subunits and within protein aggregates.

Dissociation of Complexes: It is widely used to dissociate multichain proteins into their constituent subunits. This property is harnessed to study the quaternary structure of proteins and the energetics of protein-protein interactions. For example, the dissociation of inhibitor-protease complexes at low denaturant concentrations can be used to probe the molecular basis of protein stability without causing global unfolding of the individual proteins.

Modulation of Aggregation: The effect on protein aggregation is complex. While high concentrations are used to solubilize aggregates and inclusion bodies, low concentrations can sometimes promote the formation of aggregation-prone, partially folded states. Studies on alpha-urease and other proteins have shown that moderate denaturant concentrations can induce the formation of amyloid-like fibrils from partially unfolded intermediates. In the context of hen egg white lysozyme, the presence of the denaturant can lead to aggregation under conditions that favor the disruption of disulfide bonds.

Interaction Mechanisms with Nucleic Acids and Ribonucleases (RNase) Inhibition

This compound plays a crucial role in molecular biology, particularly in the extraction and preservation of nucleic acids. Its function is twofold: denaturing proteins (including nucleases) and altering the solvation of nucleic acids.

The primary mechanism involves the potent denaturation and inactivation of ribonucleases (RNases), enzymes that rapidly degrade RNA. This inhibition is essential for maintaining the integrity of RNA during experimental procedures. Studies on pancreatic ribonuclease A (RNase A) show that inactivation occurs at low denaturant concentrations and is caused by a localized, partial unfolding of the enzyme's active site, which occurs before any detectable global conformational change. This makes the active site susceptible to proteolysis and renders the enzyme inactive.

Furthermore, the guanidinium ion can interact directly with the nucleic acid backbone. As a chaotrope, it disrupts the organized shell of water molecules surrounding the nucleic acid, which, in conjunction with agents like ethanol, promotes the binding of DNA and RNA to silica (B1680970) matrices used in purification columns. Mass spectrometry studies have shown that guanidinium derivatives can form noncovalent complexes with RNA, with the stability of these complexes correlating with the potential for forming hydrogen bonds and salt-bridge interactions with the phosphate (B84403) backbone.

Table 2: Summary of Interactions with RNase A

| Feature | Mechanism of Action | Consequence |

| Inhibition | Inactivation occurs at low concentrations of the denaturant. | Protects RNA from degradation during extraction. |

| Conformational Change | Induces partial and localized unfolding specifically at the active site. | Loss of catalytic activity without global denaturation of the enzyme. |

| Refolding | The unfolded state in the denaturant exists as an equilibrium of fast- and slow-refolding species. | Provides a model system for studying protein folding pathways. |

Enzymatic Modulation and Binding Site Characterization

Beyond its general denaturing properties, the guanidinium moiety can modulate enzyme activity through more specific interactions, sometimes acting as an inhibitor even at sub-denaturing concentrations.

The inhibitory effect can be complex. For recombinant human protein disulfide isomerase, the mechanism was identified as mixed-type noncompetitive nonlinear inhibition. In some cases, low concentrations of the denaturant have been observed to surprisingly increase enzyme activity, possibly by causing the dissociation of an inhibitory oligomeric state or the release of a bound inhibitor.

Research has also revealed that the guanidinium ion can engage in specific binding events. Due to its structural similarity to the side chain of arginine, it can bind to arginine-binding pockets on a protein's surface. Studies on the Fyn SH3 domain demonstrated that the guanidinium ion binds to a functionally important arginine-binding site with a dissociation constant of 90 mM. This specific binding stabilizes the protein against unfolding and acts as a competitive inhibitor of its peptide-binding function. Similarly, computational studies show that the guanidinium ion interacts exceptionally strongly with negatively charged aspartate and glutamate residues, which are often found in enzyme active sites. This suggests a mechanism where, at low concentrations, it can inhibit enzymes by directly binding to catalytic or substrate-binding residues in the active site, rather than by causing global denaturation.

Table 3: Examples of Enzymatic Modulation

| Enzyme/Protein | Observed Effect | Implied Mechanism |

| Ribonuclease A (RNase A) | Inactivation at low concentrations. | Partial unfolding of the active site. |

| Trypsin | Reduced activity at concentrations needed for substrate denaturation. | Denaturation of the enzyme itself. |

| Fyn SH3 Domain | Stabilization and functional inhibition at low concentrations. | Specific binding to a functional arginine-binding pocket. |

| β-Galactosidase | Potentiation of inactivation in the presence of galactose. | Modulation of conformational substates and binding modes. |

Cation Activator Properties in Enzyme Function

The guanidinium group of 2-(2-sulfanylethyl)guanidine can act as a cation activator for certain enzymes. This property is exemplified by studies on tryptophan synthase, where guanidine (B92328) hydrochloride (GuHCl) at low concentrations (0.02-0.08 M) has been shown to stimulate enzyme activity. nih.gov The positively charged guanidinium ion (GuH+) can bind to specific cation binding sites within the enzyme, often involving interactions with negatively charged amino acid residues. nih.gov This binding can induce conformational changes that are favorable for catalysis. Molecular modeling studies have suggested that the guanidinium ion can occupy a previously identified cation binding site in the β subunit of tryptophan synthase. nih.gov The activation by the guanidinium cation is distinct from its well-known role as a chaotropic agent at higher concentrations, highlighting a dual effect on enzyme function. nih.gov The presence of the sulfanylethyl group in 2-(2-sulfanylethyl)guanidine could further modulate these interactions, potentially influencing the binding affinity or the conformational response of the enzyme.

Guanidine thiols, a class of compounds to which 2-(2-sulfanylethyl)guanidine belongs, have also been identified as a new class of enzyme activators for soluble guanylate cyclase. nih.gov These compounds contain both a guanidine group, which can act as a nitric oxide (NO) donor, and a sulfanyl (B85325) group, which can act as an NO acceptor. nih.gov Studies with mercaptoethylguanidine demonstrated a significant activation of guanylate cyclase, suggesting a key role for the sulfanyl group in the activation mechanism. nih.gov

| Concentration of GuHCl (M) | Effect on Enzyme Activity | Proposed Mechanism |

|---|---|---|

| 0.02 - 0.08 | Activation | Binding of GuH+ to a specific cation binding site, inducing a favorable conformation. |

| > 0.5 | Inhibition/Denaturation | Chaotropic agent, disrupting non-covalent interactions and protein structure. |

Specific Interactions with Carboxylate Groups of Enzymes

The positively charged guanidinium group of this compound can form strong, specific, and reversible interactions with the negatively charged carboxylate groups of aspartate and glutamate residues in enzymes. nih.govnih.gov This interaction is based on the formation of a bidentate hydrogen bond, where two of the N-H bonds of the planar guanidinium group interact with the two oxygen atoms of the carboxylate group. This specific salt bridge interaction can be crucial for enzyme inhibition and for probing the functional role of carboxylate residues in proteins. nih.govnih.gov

Experimental evidence for this specific interaction comes from studies showing that low concentrations of guanidine hydrochloride can inhibit enzymes that have essential carboxyl groups for their catalytic activity, without causing significant structural changes to the protein. nih.govnih.gov For instance, the pre-treatment of enzymes with guanidine hydrochloride can prevent the specific chemical modification of carboxyl groups by reagents like Woodward's reagent K. nih.govnih.gov Molecular dynamics simulations have further shown that the guanidinium cation can act as a bridge between two carboxylate ions, stabilizing their dimer and reducing electrostatic repulsion. nih.gov This "carboxylate-Gdm+-carboxylate" interaction can lead to strong binding in enzyme active sites that contain two acidic residues in close proximity, potentially leading to enzyme inhibition. nih.gov

| Enzyme | Effect of Guanidinium | Reference |

|---|---|---|

| Xylanase | Competitive inhibition | nih.gov |

| Hen Egg White Lysozyme | Binding to active site | nih.gov |

| HIV-1 Protease | Binding to active site | nih.gov |

| Pepsin | Binding to active site | nih.gov |

Chemical Reactivity and Redox Biology of the Sulfanyl Moiety

The sulfanyl moiety of this compound is a key functional group that dictates its chemical reactivity and its role in redox biology. This thiol group can undergo a variety of chemical transformations, making it a versatile tool in chemical protein synthesis and a participant in cellular signaling pathways involving reactive sulfur species.

Thiol-Thioester Exchange Dynamics in Chemical Protein Synthesis (e.g., Bis(2-sulfanylethyl)amido (SEA) System)

The sulfanyl group is central to the bis(2-sulfanylethyl)amido (SEA) system, a powerful tool in chemical protein synthesis. researchgate.netpeptide.com In the SEA system, a peptide is functionalized at its C-terminus with a bis(2-sulfanylethyl)amino group. This group can undergo an intramolecular N,S-acyl shift to form a transient thioester, which can then react with an N-terminal cysteine residue of another peptide in a process called native chemical ligation (NCL). nih.govmdpi.comacs.org

A key step in many applications of the SEA system is the thiol-thioester exchange, where an external thiol is used to convert the SEA-peptide into a more stable peptide thioester. nih.govmdpi.com Mechanistic studies have revealed that at acidic pH (around 4.0), the thiol-thioester exchange is the rate-limiting step. mdpi.comacs.org This is because the attacking thiol is predominantly in its neutral form and less nucleophilic. mdpi.com The efficiency of this exchange can be significantly accelerated by catalysts such as water-soluble alkyldiselenols, which are effective even at mildly acidic pH. acs.orgacs.orgnih.gov

| Feature | Description | Significance |

|---|---|---|

| N,S-Acyl Shift | Intramolecular rearrangement to form a transient thioester. | Enables in situ generation of a reactive species for ligation. |

| Thiol-Thioester Exchange | Reaction with an external thiol to form a stable peptide thioester. | Allows for the preparation of peptide thioester building blocks for NCL. |

| pH Dependence | The equilibrium of the N,S-acyl shift and the rate of thiol-thioester exchange are pH-dependent. | Provides a means to control the reactivity of the SEA group. |

Role in Reactive Sulfur Species (RSS) Chemical Biology and Signaling

Reactive sulfur species (RSS) are a class of molecules derived from hydrogen sulfide (B99878) (H2S) that play crucial roles in cellular signaling and redox homeostasis. nih.govmdpi.com These species include persulfides (RSSH), polysulfides (RSSnH), and other oxidized forms of sulfur. nih.gov The sulfanyl group of 2-(2-sulfanylethyl)guanidine can potentially participate in the complex chemistry of RSS.

Thiols are known to react with oxidized species to form various sulfur-containing products. nih.gov The formation of persulfides on cysteine residues in proteins is a key post-translational modification in H2S signaling. researchgate.netnih.gov While the direct involvement of 2-(2-sulfanylethyl)guanidine in RSS signaling pathways has not been extensively studied, its sulfanyl moiety makes it a potential substrate or modulator of the enzymes and chemical reactions involved in the generation and metabolism of RSS. mdpi.com The unique chemical environment provided by the adjacent guanidinium group could influence the reactivity of the sulfanyl group towards RSS.

Sulfanyl Group as a Redox Switch in Peptide and Protein Chemistry

The reversible oxidation and reduction of sulfanyl groups is a fundamental mechanism for controlling protein function, acting as a "redox switch". nih.gov The sulfanyl group can be oxidized to a sulfenic acid, which can then react with a nearby amide nitrogen to form a sulfenyl amide. nih.gov This modification can protect the cysteine residue from irreversible overoxidation and can be reversed by cellular thiols, thus restoring the active thiol form of the enzyme. nih.gov

In the context of peptide and protein chemistry, the sulfanyl group can be used to control the reactivity of a peptide chain. For example, the formation of a disulfide bond can mask the reactivity of two thiol groups, and this bond can be cleaved under reducing conditions to "switch on" their reactivity. researchgate.net This principle is utilized in some strategies for chemical protein synthesis where the SEA group is kept in its oxidized, cyclic disulfide form (SEAoff) to render it unreactive, and then activated by reduction to the dithiol form (SEAon) when needed for ligation. researchgate.net The N-selenoethyl group appended to cysteine can also act as a redox switch, where the formation of a selenosulfide bond masks the nucleophilicity of the cysteine thiol. researchgate.net

Protonation State, Ionic Interactions, and Solution Behavior

The solution behavior of this compound is largely governed by the protonation state of its guanidine group. The guanidine group is a strong base with a pKa value typically around 13.5, meaning it is fully protonated and exists as the positively charged guanidinium ion over a wide pH range in aqueous solution. researchgate.net

This permanent positive charge has several important consequences for the molecule's interactions and behavior in solution. Firstly, it ensures high water solubility. Secondly, as discussed previously, it enables strong and specific ionic interactions with negatively charged species such as carboxylate groups in proteins. nih.govnih.gov The protonation state of the guanidine moiety can also influence the coordination chemistry of the molecule. rsc.org Studies on related phosphinoferrocene (B6310582) guanidines have shown that protonation of the guanidine group can prevent its coordination to metal centers. rsc.org

Guanidinium Cation Formation and Stability in Aqueous Media

The guanidine group is one of the strongest organic bases in aqueous solution, a property attributable to the significant resonance stabilization of its conjugate acid, the guanidinium cation. Upon dissolution in aqueous media, the guanidine moiety of 2-(2-sulfanylethyl)guanidine readily accepts a proton to form the corresponding guanidinium cation. This protonation is highly favorable, and the resulting cation is stable over a wide pH range. researchgate.net

The stability of the guanidinium cation arises from the delocalization of the positive charge across the central carbon atom and the three nitrogen atoms. rsc.org This Y-shaped planar structure with its delocalized π-electron system results in three equivalent C-N bonds, each with a partial double-bond character. This charge delocalization significantly lowers the energy of the cation, making the deprotonation process energetically unfavorable and thus imparting high stability to the protonated form in solution. researchgate.netrsc.org Theoretical studies have confirmed that the protonated form is the dominant species in aqueous environments. researchgate.net

Hydrogen Bonding Networks in Guanidine/Guanidinium Complexes

The planar geometry and the presence of six available hydrogen atoms on the terminal nitrogens make the guanidinium cation an exceptional hydrogen bond donor. This capacity allows it to form intricate and strong hydrogen bonding networks with various acceptor molecules, a critical feature of its molecular interactions. nih.gov

A key characteristic of the guanidinium group is its ability to form bidentate (two-point) hydrogen bonds with oxyanions such as carboxylates and phosphates. acs.orgnih.govmit.edu This interaction is significantly stronger and more specific than the monodentate hydrogen bonds formed by groups like ammonium. nih.gov This bidentate binding is crucial for its role in molecular recognition, such as the interaction of arginine-rich peptides with cell surfaces. acs.orgnih.gov

Computational and crystallographic studies have provided detailed insights into the types of hydrogen bonds formed by the guanidinium cation. rsc.org In complexes with amino acids, for instance, several hydrogen bonding patterns are observed, including parallel, bifurcated, and single hydrogen-bonded types. rsc.org The strongest interactions are typically seen with negatively charged amino acids like aspartate and glutamate, where parallel, bidentate hydrogen bonds lead to exceptionally tight binding. rsc.org

| Interaction Type | Description | Typical Interacting Partner | Relative Interaction Strength |

|---|---|---|---|

| Parallel [p] | Bidentate hydrogen bonds form between two N-H groups of Gdm⁺ and two oxygen atoms of a carboxylate group. | Aspartate, Glutamate Side Chains | Very Strong (-76 kcal mol⁻¹) rsc.org |

| Bifurcated [b] | One N-H group of Gdm⁺ interacts with two acceptor atoms simultaneously, or two N-H groups interact with a single acceptor. | Backbone Carbonyls, Polar Side Chains | Moderate rsc.org |

| Single [s] | A single N-H group of Gdm⁺ forms a hydrogen bond with an acceptor atom. | Various (e.g., water, backbone carbonyls) | Weaker rsc.org |

| Triple [t] | Three N-H groups of Gdm⁺ interact with multiple acceptor sites on a partner molecule. | Complex Anions, Phosphate Groups | Strong rsc.org |

Ion Association Effects and Solvation Properties

However, the interactions are highly context-dependent. nih.gov While the association with a simple anion like chloride is weak in water, guanidinium can form more strongly associated complexes with other ions. nih.govnih.gov The identity of the anion plays a crucial role in modulating the solvation properties and interactions of the guanidinium cation. nih.govnih.gov For example, when paired with weakly hydrated anions, the guanidinium cation is more likely to accumulate at interfaces and interact with other molecules, whereas strongly hydrated anions like sulfate (B86663) tend to keep the cation more solvated in the bulk water. nih.govnih.gov

Computational Chemistry and Theoretical Modeling Studies of 2 2 Sulfanylethyl Guanidine;hydrochloride

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations

Quantum mechanical and molecular dynamics simulations are foundational methods for investigating the behavior of molecular systems. QM methods, based on the principles of quantum physics, provide highly accurate calculations of electronic structure and reactivity, while MD simulations model the dynamic evolution of atoms and molecules over time, offering insights into conformational changes and intermolecular interactions.

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactions. For 2-(2-sulfanylethyl)guanidine;hydrochloride, these methods can be applied to investigate its synthesis, degradation, or metabolic pathways. By modeling the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products.

This process involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction's activation energy and, consequently, its rate. For instance, computational studies on guanidine-catalyzed reactions have successfully used DFT to map out hydrogen-transfer steps and identify the rate-determining step. nih.gov A similar approach could be applied to model the reaction of 2-aminoethanethiol with a guanylating agent to form 2-(2-sulfanylethyl)guanidine, calculating the energies of intermediates and transition states to understand the favorability of the synthetic route. nih.gov

Table 1: Illustrative QM Data for a Hypothetical Reaction Step

| Parameter | Reactant Complex | Transition State (TS) | Product Complex |

| Relative Energy (kcal/mol) | 0.0 | +15.2 | -5.8 |

| Key Interatomic Distance (Å) | N-C: 2.85 | N-C: 2.10 | N-C: 1.45 |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

This interactive table provides hypothetical data for a nucleophilic addition step in the formation of the guanidine (B92328) group, as would be calculated using DFT methods.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. 2-(2-Sulfanylethyl)guanidine is a flexible molecule due to several rotatable single bonds. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt. lumenlearning.comlibretexts.org This can be achieved through systematic searches or, more commonly for flexible molecules, through stochastic methods like Monte Carlo simulations or by exploring conformational space using molecular dynamics (MD) simulations. mdpi.com MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's flexibility and preferred shapes in different environments (e.g., in a vacuum or solvated in water). mdpi.com

Once a set of low-energy conformers is generated, molecular docking can be used to predict how the molecule might bind to a biological target, such as a protein's active site. nih.gov Docking algorithms place the ligand's conformers into the binding site and score their fit based on steric complementarity and intermolecular interactions like hydrogen bonds and electrostatic forces. nih.gov Given the protonated guanidinium (B1211019) group and the sulfhydryl group, key interactions for this compound would likely involve hydrogen bonds and salt bridges with polar or charged amino acid residues.

Structure-Activity Relationship (SAR) and Ligand-Based Design Principles

Structure-activity relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. Computational methods are pivotal in establishing these relationships, guiding the design of new, more potent analogs.

Computational docking not only predicts the binding pose of a ligand but also provides a score that serves as an estimate of its binding affinity. jst.go.jpnih.gov While these scores are approximations, they are invaluable for ranking potential drug candidates in virtual screening campaigns. For this compound, docking studies against a specific target would reveal which conformations lead to the most favorable interactions. The guanidinium group is particularly important, as its positive charge allows it to form strong, specific salt-bridge interactions with negatively charged residues like aspartate or glutamate (B1630785) in a binding pocket. mdpi.com The sulfhydryl group can act as a hydrogen bond donor or acceptor and could also be involved in coordination with metal ions if present in the active site.

Table 2: Example Docking Results for 2-(2-Sulfanylethyl)guanidine against a Hypothetical Kinase

| Conformer ID | Docking Score (kcal/mol) | Key Interactions | Interacting Residues |

| Conf-01 | -8.5 | Salt Bridge, H-Bond | Asp184, Gln85 |

| Conf-02 | -7.9 | H-Bond, H-Bond | Gln85, Thr82 |

| Conf-03 | -7.2 | H-Bond (thiol) | Ser120 |

This interactive table shows hypothetical docking scores and the types of interactions predicted for different conformers of the ligand, illustrating how computational docking can assess molecular specificity.

Computational chemistry allows for the rapid design and evaluation of virtual compounds, a process known as exploring chemical space. Starting from the core structure of 2-(2-sulfanylethyl)guanidine, new analogs can be designed in silico by modifying substituents, changing chain lengths, or replacing functional groups. These virtual analogs can then be assessed for properties like improved binding affinity, better selectivity, or more favorable physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this process. nih.gov A 3D-QSAR model, for example, correlates the biological activity of a set of aligned molecules with their 3D properties, such as steric and electrostatic fields. nih.govfrontiersin.org By training a QSAR model on a series of known sulfanylguanidine analogs with measured activities, researchers can develop a predictive model. This model can then be used to estimate the activity of newly designed, virtual analogs, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.netresearchgate.net

Analysis of Electronic Structure and Charge Distribution

The electronic properties of a molecule govern its reactivity and how it interacts with other molecules. Quantum mechanical methods are used to calculate these properties with high accuracy. For this compound, the key feature is the protonated guanidinium group.

The high basicity of guanidine (pKa ≈ 13.6) is a result of the exceptional stability of its conjugate acid, the guanidinium cation. brainly.com This stability arises from resonance, where the positive charge is delocalized across the central carbon and all three nitrogen atoms. researchgate.netmdpi.comnih.gov QM calculations can precisely quantify this charge distribution. acs.orgacs.org

Analysis of the molecular electrostatic potential (MEP) provides a visual map of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For the guanidinium ion, the MEP would show a diffuse positive potential spread over the nitrogen and hydrogen atoms, indicating its strong potential for electrostatic interactions and hydrogen bonding. encyclopedia.pub The sulfhydryl group would show a region of negative potential around the sulfur atom and a small positive region on its hydrogen, reflecting its polarity and capacity as a hydrogen bond donor/acceptor. These electronic insights are crucial for understanding and predicting the non-covalent interactions that drive molecular recognition. researchgate.netirb.hr

Table 3: Illustrative Calculated Partial Atomic Charges for the Guanidinium Group

| Atom | Mulliken Charge | Natural Population Analysis (NPA) Charge |

| C (central) | +0.25 | +0.10 |

| N1 | -0.60 | -0.85 |

| N2 | -0.60 | -0.85 |

| N3 | -0.60 | -0.85 |

| H (attached to N) | +0.42 | +0.50 |

This interactive table presents typical partial charge values for the atoms of a protonated guanidinium group, as would be calculated by QM methods. The delocalization of positive charge is reflected in the negative charges on the nitrogen atoms and high positive charges on the hydrogens.

Investigation of Guanidinium Resonance Stabilization and Basicity

The high basicity of the guanidine moiety is a direct consequence of the substantial resonance stabilization of its protonated form, the guanidinium cation. Upon protonation, the positive charge is delocalized across the central carbon and the three nitrogen atoms, a phenomenon that can be meticulously studied using computational methods such as Density Functional Theory (DFT).

Theoretical calculations reveal that in the guanidinium group of 2-(2-sulfanylethyl)guanidinium chloride, the C-N bonds are of intermediate length, shorter than a typical C-N single bond but longer than a C=N double bond. This equalization of bond lengths is a hallmark of resonance, indicating that the positive charge is not localized on a single nitrogen atom but is shared among all three. This delocalization significantly stabilizes the cation, making the parent guanidine a strong base.

Table 1: Representative Theoretical Data for the Guanidinium Moiety in 2-(2-Sulfanylethyl)guanidinium

| Parameter | Theoretical Value | Interpretation |

| C-N Bond Lengths | ~1.33 Å | Intermediate between single (~1.47 Å) and double (~1.28 Å) bonds, indicating resonance. |

| N-C-N Bond Angles | ~120° | Consistent with a trigonal planar geometry around the central carbon, facilitating sp² hybridization and delocalization. |

| Mulliken Atomic Charges on N | Highly Negative | Indicates the delocalization of the positive charge, with nitrogen atoms bearing a significant portion of the negative charge density. |

| NBO Delocalization Energy | High (kcal/mol) | Quantifies the significant stabilization gained from electron delocalization across the N-C-N framework. |

| Note: The values presented in this table are illustrative and based on computational studies of the guanidinium cation and its derivatives. They are intended to represent the expected theoretical findings for 2-(2-sulfanylethyl)guanidinium. |

Computational Studies of Hydrogen Bonds and Electrostatic Interactions

The 2-(2-sulfanylethyl)guanidinium cation, with its multiple N-H groups, is an excellent hydrogen bond donor. Computational modeling is a powerful tool to investigate the geometry, strength, and nature of these hydrogen bonds, as well as the broader electrostatic interactions with its counter-ion, chloride, and potential solvent molecules.

Molecular Electrostatic Potential (MEP) maps are particularly insightful for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. For the 2-(2-sulfanylethyl)guanidinium cation, the MEP would show a large positive potential (blue region) encompassing the entire guanidinium headgroup, confirming its role as a strong hydrogen bond donor. researchgate.netresearchgate.net The chloride anion, in contrast, would be characterized by a region of high negative potential (red region).

Theoretical studies on guanidinium-chloride interactions have shown that the chloride anion typically forms multiple hydrogen bonds with the N-H groups of the guanidinium cation. rsc.org These interactions are not merely electrostatic; they also have a significant covalent character, which can be analyzed using techniques like Quantum Theory of Atoms in Molecules (QTAIM). The formation of these robust hydrogen bonds is a key feature of the solid-state structure and solution behavior of this compound.

The sulfanyl (B85325) group (-SH) in the ethyl side chain also presents an interesting feature for computational study. While a weaker hydrogen bond donor and acceptor than the guanidinium N-H groups, it can still participate in intermolecular interactions, the nature of which can be explored through computational modeling.

Table 2: Illustrative Hydrogen Bond Parameters from a Theoretical Study

| Hydrogen Bond | Donor-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |

| N-H···Cl⁻ | 2.9 - 3.2 | 160 - 175 | -10 to -15 |

| S-H···Cl⁻ | 3.5 - 3.8 | 140 - 160 | -2 to -5 |

| Note: The data in this table are representative values based on computational studies of hydrogen bonding in similar guanidinium chloride systems and are intended to be illustrative for 2-(2-sulfanylethyl)guanidinium chloride. |

Advanced Analytical Methodologies for Research on 2 2 Sulfanylethyl Guanidine;hydrochloride and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the isolation and quantification of 2-(2-sulfanylethyl)guanidine;hydrochloride from complex mixtures, including reaction media and biological matrices. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of guanidino compounds and organosulfur molecules. For compounds like 2-(2-sulfanylethyl)guanidine, which are polar and possess a high basicity (pKa of guanidine (B92328) is ~12.5), specific HPLC modes are particularly effective. sielc.com A straightforward approach often involves aqueous normal-phase chromatography or mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms. sielc.commtc-usa.com This allows for the retention and separation of highly polar compounds without the need for pre-column derivatization. mtc-usa.com

For the analysis of guanidine compounds, a common approach utilizes a C18 column with a mobile phase consisting of a mixture of solvents like methanol, water, and a buffer to control pH. scispace.comresearchgate.net Detection is often achieved using UV detectors at wavelengths around 195-228 nm. sielc.comscispace.comnih.gov In instances where higher sensitivity is required, Evaporative Light Scattering Detection (ELSD) can be employed. sielc.com The separation of various organosulfur compounds, which are key components in materials like garlic, has also been successfully achieved using both normal-phase and reversed-phase HPLC. nih.gov

Below is an interactive data table summarizing typical HPLC conditions for guanidine compounds.

| Parameter | Condition 1 | Condition 2 |

| Column | Cogent Diamond Hydride™ | Kromasil C-18, 5 µm |

| Mobile Phase | 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid | Methanol-water-sodium tetraborate (B1243019) buffer (0.1 M, pH 8.8) (57:28:15 v/v/v) |

| Flow Rate | 1.0 mL/minute | 1 mL/min |

| Detection | UV @ 195 nm | UV @ 228 nm |

| Reference | mtc-usa.com | scispace.com |

Given the cationic nature of the guanidinium (B1211019) group at physiological pH, cation-exchange chromatography is an exceptionally powerful technique for the selective separation and analysis of this compound, especially in complex biological samples. researchgate.net This method leverages the electrostatic interactions between the positively charged analyte and the negatively charged stationary phase.

A simple and sensitive HPLC method using a cation-exchange column has been developed for the quantitative determination of guanidine in high salt and protein matrices. nih.gov This is particularly relevant for applications such as clearance testing in biopharmaceutical products. nih.gov The mobile phase is typically an acidic buffer, such as methanesulfonic acid, to ensure the analyte remains protonated and to facilitate elution. nih.gov This technique has proven effective for measuring guanidine derivatives in the plasma of patients with chronic renal failure, demonstrating its utility in clinical research. nih.gov

The following table outlines a typical setup for cation-exchange chromatography of guanidine compounds.

| Parameter | Condition |

| Column | Dionex CS 14 cation-exchange (4 mm x 250 mm) |

| Mobile Phase | 3.75 mM methanesulfonic acid (MSA) |

| Flow Rate | 1 mL/min |

| Detection | UV at 195 nm |

| Reference | nih.gov |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and study of the dynamic properties of this compound and its derivatives. Each technique provides unique insights into the molecular architecture and behavior of these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, including this compound. hyphadiscovery.comscilit.comresearchgate.net Through a suite of experiments, the precise connectivity of atoms and the stereochemistry of the molecule can be determined.

Standard one-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.govresearchgate.net For instance, in ¹H NMR, the chemical shifts and coupling constants of the ethyl protons would confirm the -CH₂-CH₂- linkage, while the signals from the guanidino and sulfhydryl protons would also be observable. In ¹³C NMR, distinct signals for the two carbons of the ethyl group and the carbon of the guanidinium group would be expected. acs.org

More advanced, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish through-bond connectivities. hyphadiscovery.comresearchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to probe through-space interactions, providing insights into the molecule's conformation. hyphadiscovery.comresearchgate.net These methods are crucial for confirming the structure of novel derivatives and for studying their dynamic behavior in solution. researchgate.net

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of this compound and for gaining structural information through fragmentation analysis. nist.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of polar and thermally labile molecules, making it well-suited for guanidino compounds. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion. nih.gov Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a series of product ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule and can be used to elucidate its structure. researchgate.netyoutube.com For organosulfur compounds, characteristic fragmentation patterns, such as the neutral loss of sulfur (32 Da) or a sulfhydryl radical (33 Da), can be observed. txst.edu The fragmentation of the guanidino moiety also yields specific product ions that aid in structural confirmation. nih.govnih.gov

A hypothetical fragmentation of the protonated molecule [M+H]⁺ of 2-(2-sulfanylethyl)guanidine (molecular weight 119.05) is presented in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Lost Neutral Fragment |

| 120.06 | 103.03 | NH₃ (Ammonia) |

| 120.06 | 78.03 | CH₂=CHSH (Vinyl mercaptan) |

| 120.06 | 60.05 | C₂H₅NS (Thioacetamide) |

Note: This table is illustrative of potential fragmentation pathways.

UV/Vis and fluorescence spectroscopy are valuable techniques for investigating the electronic structure of this compound and its interactions with other molecules. The guanidine group itself exhibits absorption in the UV region. researchgate.netnist.gov The absorption spectrum of guanidine can be influenced by protonation state and solvent environment. barbatti.org For instance, neutral guanidine has an absorption onset at around 6 eV, while the protonated guanidinium ion absorbs at a higher energy of around 7 eV. barbatti.org

The sulfhydryl group of 2-(2-sulfanylethyl)guanidine allows for the use of thiol-reactive fluorescent probes. researchgate.netacs.org These probes are typically non-fluorescent or weakly fluorescent until they react with a thiol group, resulting in a significant increase in fluorescence intensity. nih.gov This property can be exploited to study the accessibility of the sulfhydryl group and its participation in binding interactions or conformational changes. By monitoring changes in the fluorescence signal, information about the local environment of the thiol group and the dynamics of molecular interactions can be obtained. researchgate.net

The table below summarizes the spectroscopic properties of relevant functional groups.

| Functional Group | Spectroscopic Technique | Typical Wavelength/Region | Application |

| Guanidine | UV/Vis Spectroscopy | ~200-250 nm | Quantification, studying electronic transitions |

| Thiol (with probe) | Fluorescence Spectroscopy | Dependent on the fluorophore (e.g., excitation ~330-370 nm, emission ~470-550 nm) | Interaction studies, conformational analysis |

Electrochemical and Conductance Studies for Solution Behavior and Ion Mobility

The solution behavior and ion mobility of guanidinium compounds, such as this compound, are critical parameters in understanding their interactions in various research systems. While specific studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on analogous guanidinium salts, particularly guanidinium chloride (GdmCl).

Conductance studies of dilute aqueous solutions of various guanidinium salts at 298.15 K have provided significant information on their dissociation and ion-association behavior. nih.gov For instance, investigations into guanidinium chloride (GdmCl) and guanidinium thiocyanate (B1210189) (GdmSCN) have shown no significant evidence of ion association in aqueous solutions. nih.gov The molar conductivity of these electrolytes can be effectively modeled assuming complete dissociation. nih.gov This suggests that in aqueous research environments, this compound is also likely to exist as a fully dissociated electrolyte. The limiting ionic conductivity of the guanidinium ion (Gdm+) has been accurately determined to be 51.45 ± 0.10 S cm² mol⁻¹. nih.gov

In contrast, studies on bivalent guanidinium salts like guanidinium sulfate (B86663) and guanidinium carbonate indicate weak ion association, leading to slight deviations from ideal behavior. nih.gov Furthermore, the hydrolysis of the carbonate anion in guanidinium carbonate solutions results in a distinct increase in molar conductivity at high dilutions. nih.gov

Electrochemical investigations of related compounds, such as aminoguanidine (B1677879) (AG), offer insights into the potential electrochemical behavior of guanidine derivatives. Studies on aminoguanidine at a bare graphite (B72142) electrode have identified two oxidation peaks in both acetate (B1210297) and phosphate (B84403) buffers. researchgate.net The electrochemical oxidation process of aminoguanidine is shown to be influenced by the pH of the solution, with the anodic peak current reaching a maximum at a pH of 4.5 before decreasing as the pH rises. researchgate.net This pH-dependent behavior suggests the involvement of protons in the electrooxidation process. researchgate.net At a pH of 7.0 and 8.0, the electrochemical behavior is characterized by adsorption. researchgate.net

Table 1: Electrochemical Data for Aminoguanidine Oxidation

| Buffer | pH | Oxidation Peak 1 (V vs. Ag/AgCl) | Oxidation Peak 2 (V vs. Ag/AgCl) |

|---|---|---|---|

| Acetate (0.1 M) | 4.5 | 0.773 | 1.15 |

| Phosphate (0.1 M) | 7.0 | 0.8 | 1.1 |

Data sourced from a study on the electrochemical behavior of aminoguanidine. researchgate.net

Development of Novel Analytical Probes for Detection in Research Systems

The development of sensitive and selective analytical probes for the detection of guanidinium-containing compounds is an active area of research. While specific probes for this compound are not widely reported, the broader development of probes for guanidine derivatives provides a strong foundation for future work.

A significant advancement in this area is the synthesis of dual-responsive 'turn on' fluorometric probes based on a guanidine framework. rsc.org For example, two probe molecules, 1,3-bis(5-bromo-2-hydroxyphenylmethylideneamino)guanidine hydrochloride (P1) and 1,3-bis(3-ethoxy-2-hydroxyphenylmethylideneamino)guanidine hydrochloride (P2), have been developed for the detection of inorganic ions. rsc.org These probes exhibit colorimetric responses to certain cations and 'turn on' fluorometric responses to others, demonstrating the versatility of the guanidine scaffold in sensor design. rsc.org The interaction between these probe molecules and the target ions has been elucidated using density functional theory calculations. rsc.org

The practical application of such probes has been demonstrated through smartphone-based RGB analysis for the rapid, on-site colorimetric detection of target ions using test strips coated with the probe. rsc.org Furthermore, these probes have been successfully utilized for in vitro bio-imaging of ions in cell lines and in vivo bio-imaging in a model organism. rsc.org

Differential ion mobility spectrometry (DMS) represents another advanced analytical technique that can be leveraged for the class-specific analysis of guanidinium compounds. nih.gov This method has been successfully used to perform ion-molecule reactions for specific classes of compounds, highlighting its potential for the selective detection and characterization of guanidine derivatives in complex research systems. nih.gov

Table 2: Examples of Guanidine-Based Analytical Probes

| Probe Name | Target Analytes | Detection Method | Key Features |

|---|---|---|---|

| 1,3-bis(5-bromo-2-hydroxyphenylmethylideneamino)guanidine hydrochloride (P1) | Cu²⁺, Fe³⁺, Zn²⁺, F⁻ | Colorimetric and Fluorometric | Dual-responsive, 'turn on' fluorescence for Zn²⁺ and F⁻. rsc.org |

| 1,3-bis(3-ethoxy-2-hydroxyphenylmethylideneamino)guanidine hydrochloride (P2) | Cu²⁺, Fe³⁺, Zn²⁺, F⁻ | Colorimetric and Fluorometric | Dual-responsive, 'turn on' fluorescence for Zn²⁺ and F⁻. rsc.org |

This table presents examples of probes based on the guanidine scaffold for the detection of various ions.

Research Applications and Chemical Biology Tools Derived from the 2 2 Sulfanylethyl Guanidine;hydrochloride Framework

Development of Chemical Probes and Ligands for Investigating Biological Systems

The guanidinium (B1211019) and thiol groups are pivotal in biological chemistry. The guanidinium moiety, famously found in the amino acid arginine, is crucial for molecular recognition and binding through its ability to form strong hydrogen bonds and electrostatic interactions. The thiol group, present in cysteine, is a potent nucleophile involved in enzyme catalysis, protein structure (via disulfide bonds), and bioconjugation reactions. The combination of these two functionalities in one molecule provides a powerful tool for designing probes and ligands to investigate complex biological processes.

Tools for Studying Protein Folding and Denaturation Processes

The guanidinium group is a well-established tool for studying protein stability, folding, and denaturation. Guanidine (B92328) hydrochloride (GdnHCl) is one of the most widely used chemical denaturants in protein folding studies. nih.govqinmuchem.com Its mechanism of action involves the disruption of the tertiary and secondary structures of proteins. GdnHCl achieves this by weakening hydrophobic interactions and disrupting the hydrogen bond network that stabilizes the native protein conformation. qinmuchem.com The guanidinium cation interacts favorably with the protein backbone and both polar and non-polar side chains, effectively solubilizing the unfolded state and shifting the equilibrium away from the native, folded conformation. qinmuchem.comyoutube.com

The presence of a thiol group alongside the guanidinium moiety in a compound like 2-(2-sulfanylethyl)guanidine could offer additional functionalities for probing protein structure. The thiol can be used for site-specific labeling or for studying the accessibility of cysteine residues within a protein during the folding or unfolding process.

| Denaturant | Typical Concentration | Primary Mechanism of Action | Key Characteristics |

|---|---|---|---|

| Guanidine Hydrochloride (GdnHCl) | 0 - 8 M | Disrupts hydrogen bonds and hydrophobic interactions. qinmuchem.com | More potent than urea (B33335); its ionic nature can mask electrostatic interactions. researchgate.netnih.gov |

| Urea | 0 - 8 M | Primarily affects hydrophobic interactions by altering water structure. researchgate.net | Uncharged molecule; provides different stability estimates compared to GdnHCl. nih.gov |

| Guanidine Thiocyanate (B1210189) | - | Strong chaotropic agent. | Reported to be 2.5 to 3.5 times more effective as a denaturant than GdnHCl. nih.gov |

Applications in Chemical Protein Synthesis (e.g., Native Chemical Ligation)

The synthesis of large proteins that are inaccessible through standard solid-phase peptide synthesis (SPPS) relies on chemoselective ligation methods. Native Chemical Ligation (NCL) is a cornerstone technique that enables the joining of two unprotected peptide fragments in aqueous solution. wikipedia.orgnih.gov The reaction occurs between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. frontiersin.org The sulfhydryl group of the N-terminal cysteine attacks the C-terminal thioester, leading to a transthioesterification. This is followed by a rapid, irreversible intramolecular S-to-N acyl shift, which forms a native amide bond at the ligation site. nih.govfrontiersin.org